Methyl 4-(trifluoromethoxy)benzoylformate
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Overview
Description
Methyl 4-(trifluoromethoxy)benzoylformate is an organic compound with the molecular formula C10H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a benzoylformate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination approach, which uses reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) as the fluoride source .
Industrial Production Methods
Industrial production of methyl 4-(trifluoromethoxy)benzoylformate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination reagents and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethoxy)benzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and substituted benzoylformates.
Scientific Research Applications
Methyl 4-(trifluoromethoxy)benzoylformate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethoxy)benzoylformate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction kinetics . The trifluoromethoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the oxygen atom in the trifluoromethoxy group.
Methyl 4-(trifluoromethoxy)benzoate: Similar but differs in the position of the functional groups.
Uniqueness
Methyl 4-(trifluoromethoxy)benzoylformate is unique due to the presence of both the trifluoromethoxy group and the benzoylformate moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in similar compounds .
Properties
IUPAC Name |
methyl 2-oxo-2-[4-(trifluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-2-4-7(5-3-6)17-10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQWPNBITXPJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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